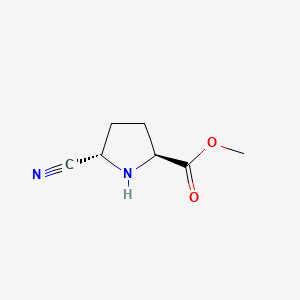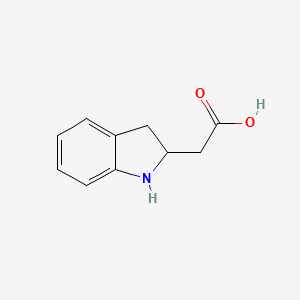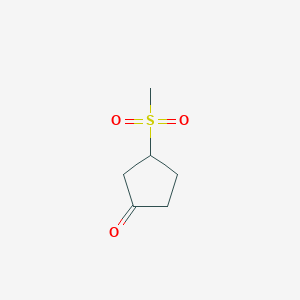
(1-Cyclopropylpropyl)(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopropylpropyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further bonded to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpropyl)(methyl)amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylpropyl bromide and methylamine.
Reaction: The cyclopropylpropyl bromide undergoes nucleophilic substitution with methylamine in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the starting materials and reagents.
Purification: Employing purification techniques such as distillation and crystallization to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclopropylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
(1-Cyclopropylpropyl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (1-Cyclopropylpropyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Methylamine: A basic amine with a single methyl group.
Cyclopropylmethylamine: Similar structure but lacks the propyl chain.
Uniqueness: (1-Cyclopropylpropyl)(methyl)amine hydrochloride is unique due to its combination of a cyclopropyl group, a propyl chain, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
1-cyclopropyl-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-3-7(8-2)6-4-5-6;/h6-8H,3-5H2,1-2H3;1H |
Clé InChI |
WLARJFDLYMUTTA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CC1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)




![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)



![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)
